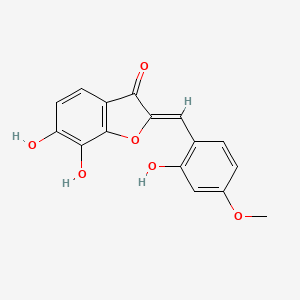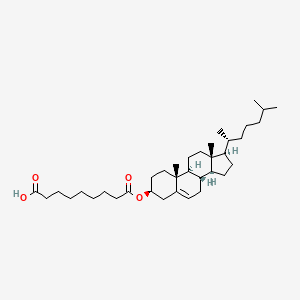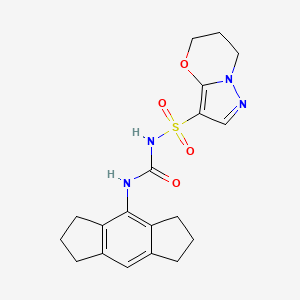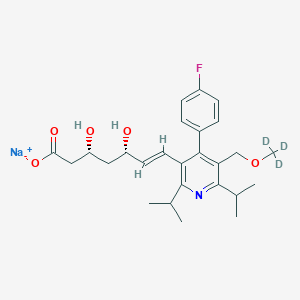![molecular formula C22H34N4O9 B12371799 (S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-IEPD-CHO, also known as N-Acetyl-Ile-Glu-Pro-Asp-al, is a reversible inhibitor of granzyme B and caspase-8. Granzyme B is a serine protease that plays a crucial role in the induction of apoptosis by cytotoxic lymphocytes. Caspase-8 is an initiator caspase in the apoptosis signaling pathway. Ac-IEPD-CHO has a molecular weight of 498.53 g/mol and a chemical formula of C22H34N4O9 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-IEPD-CHO involves the solid-phase peptide synthesis (SPPS) method. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The amino acids used are isoleucine, glutamic acid, proline, and aspartic acid, each protected by specific groups to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the addition of an aldehyde group to the aspartic acid residue to form the aldehyde derivative .
Industrial Production Methods
Industrial production of Ac-IEPD-CHO follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-IEPD-CHO primarily undergoes reactions typical of peptides and aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The peptide bonds can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures
Major Products
Oxidation: N-Acetyl-Ile-Glu-Pro-Asp-COOH.
Reduction: N-Acetyl-Ile-Glu-Pro-Asp-CH2OH.
Hydrolysis: Individual amino acids or smaller peptide fragments
Applications De Recherche Scientifique
Ac-IEPD-CHO is widely used in scientific research due to its ability to inhibit granzyme B and caspase-8. Some of its applications include:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Employed in apoptosis research to understand the role of granzyme B and caspase-8 in cell death.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive apoptosis, such as autoimmune disorders and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting apoptosis pathways .
Mécanisme D'action
Ac-IEPD-CHO exerts its effects by binding to the active site of granzyme B and caspase-8, thereby inhibiting their proteolytic activity. The binding of Ac-IEPD-CHO to granzyme B prevents the enzyme from cleaving its substrates, which are essential for the induction of apoptosis. Similarly, the inhibition of caspase-8 prevents the activation of downstream caspases, thereby blocking the apoptotic signaling pathway. The molecular targets involved include the catalytic triad of granzyme B (His59, Asp103, Ser198) and the active site of caspase-8 .
Comparaison Avec Des Composés Similaires
Ac-IEPD-CHO is unique due to its dual inhibitory activity against granzyme B and caspase-8. Similar compounds include:
Ac-DEVD-CHO: Inhibits caspase-3 and caspase-7.
Z-IETD-FMK: A cell-permeant inhibitor of caspase-8.
Ac-YVAD-CHO: Inhibits caspase-1 .
These compounds differ in their specificity and target enzymes, highlighting the uniqueness of Ac-IEPD-CHO in inhibiting both granzyme B and caspase-8.
Propriétés
Formule moléculaire |
C22H34N4O9 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H34N4O9/c1-4-12(2)19(23-13(3)28)21(34)25-15(7-8-17(29)30)22(35)26-9-5-6-16(26)20(33)24-14(11-27)10-18(31)32/h11-12,14-16,19H,4-10H2,1-3H3,(H,23,28)(H,24,33)(H,25,34)(H,29,30)(H,31,32)/t12-,14-,15-,16-,19-/m0/s1 |
Clé InChI |
JFFGRTYAQZRQMF-RWBKLUSOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)

![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)
